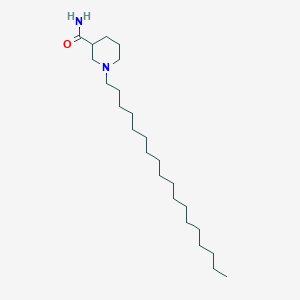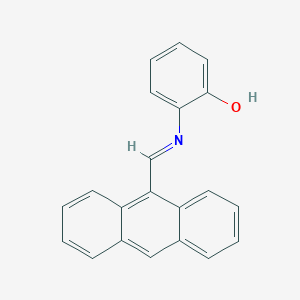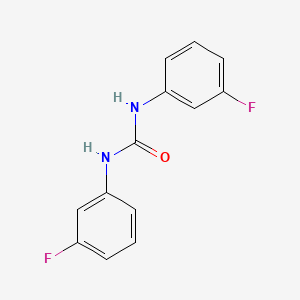
1,3-Bis(3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-fluorophenyl)urea: is an organic compound with the molecular formula C13H10F2N2O . It belongs to the family of diphenylureas, which are known for their interesting structural and functional properties. This compound is characterized by the presence of two fluorophenyl groups attached to a central urea moiety. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions:
1,3-Bis(3-fluorophenyl)urea can be synthesized through the reaction of 3-fluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and safety .
化学反应分析
Types of Reactions:
1,3-Bis(3-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Hydrogen Bonding: The urea moiety can form hydrogen bonds, which play a significant role in its crystal structure and polymorphism.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the fluorophenyl groups.
Solvents: Common solvents include (DMF) and (DCM).
Major Products:
- Substitution reactions typically yield derivatives with modified functional groups on the phenyl rings.
- Hydrogen bonding interactions lead to the formation of various polymorphic forms .
科学研究应用
1,3-Bis(3-fluorophenyl)urea has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 1,3-Bis(3-fluorophenyl)urea involves its ability to form hydrogen bonds and participate in various chemical interactions. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with other molecules. The fluorine atoms enhance the compound’s reactivity and binding affinity by influencing the electronic properties of the phenyl rings .
相似化合物的比较
- 1,3-Bis(4-fluorophenyl)urea
- 1,3-Bis(2-fluorophenyl)urea
- 1,3-Bis(3-chlorophenyl)urea
Comparison:
1,3-Bis(3-fluorophenyl)urea is unique due to the position of the fluorine atoms on the phenyl rings, which significantly affects its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or fluorine positions, it exhibits distinct polymorphic behavior and hydrogen bonding patterns .
属性
CAS 编号 |
369-83-5 |
|---|---|
分子式 |
C13H10F2N2O |
分子量 |
248.23 g/mol |
IUPAC 名称 |
1,3-bis(3-fluorophenyl)urea |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI 键 |
BYAWSEIGDSOCFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


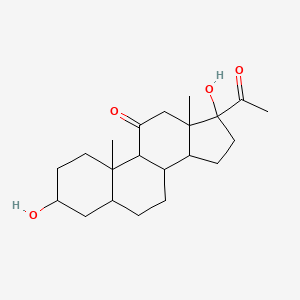
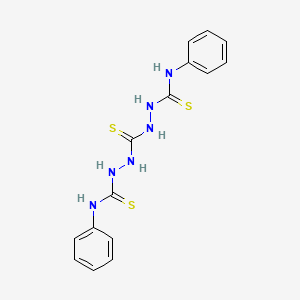
![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
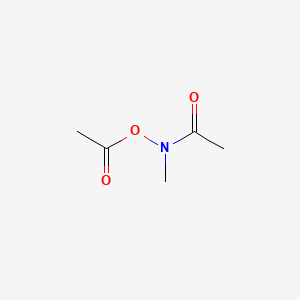


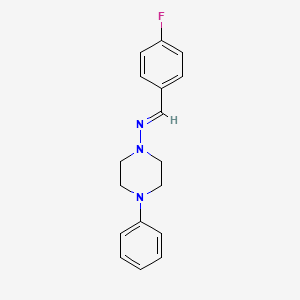
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
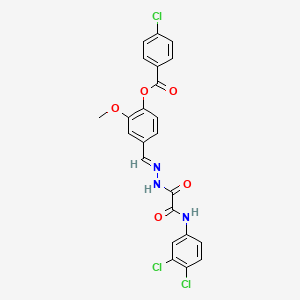
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)

